molecular formula C16H15N5O2 B2682776 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 440331-60-2

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2682776
CAS RN: 440331-60-2
M. Wt: 309.329
InChI Key: AUOXEXNTOKSNEJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C17H15N7O2 . Its average mass is 349.347 Da and its monoisotopic mass is 349.128723 Da .

Scientific Research Applications

Alzheimer’s Disease Research

The compound has been investigated for its potential as an anti-Alzheimer’s agent. Researchers synthesized novel derivatives of 4-oxobenzo[d]1,2,3-triazin bearing a pyridinium moiety. These derivatives were screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Most of the synthesized compounds exhibited good inhibitory activity against AChE. Notably, compound 6j demonstrated the highest AChE inhibitory activity among them. Although these compounds displayed low anti-BuChE activity, compound 6i showed BuChE inhibitory activity comparable to donepezil, a standard Alzheimer’s drug. The kinetic study of compound 6j revealed mixed-type inhibition of AChE, confirmed by docking studies. Additionally, compound 6j exhibited significant neuroprotective activity against oxidative stress in PC12 cells .

Limited Activity Against β-Secretase

While the compound showed promise as an AChE inhibitor, its activity against β-secretase (involved in amyloid plaque formation in Alzheimer’s disease) was relatively low. Further research is needed to explore its efficacy in this context.

properties

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-15(18-11-12-4-3-8-17-10-12)7-9-21-16(23)13-5-1-2-6-14(13)19-20-21/h1-6,8,10H,7,9,11H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOXEXNTOKSNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide

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